N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

asymmetric organocatalysis Michael addition enantioselective C–C bond formation

N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS 1613483-18-3, also available as the single-enantiomer (S)-form CAS 1190422-05-9) is a chiral, axially dissymmetric bifunctional organocatalyst composed of a 1,1′-binaphthyl scaffold bearing a primary amine at the 2′-position and a thiourea moiety N-substituted with the strongly electron‑withdrawing 3,5‑bis(trifluoromethyl)phenyl group. It belongs to the binaphthyl‑derived amine‑thiourea family, first reported by Wang and co‑workers in 2005 for both the asymmetric Morita–Baylis–Hillman reaction and the Michael addition of diketones to nitroolefins.

Molecular Formula C29H19F6N3S
Molecular Weight 555.5 g/mol
Cat. No. B12953423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
Molecular FormulaC29H19F6N3S
Molecular Weight555.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)N
InChIInChI=1S/C29H19F6N3S/c30-28(31,32)18-13-19(29(33,34)35)15-20(14-18)37-27(39)38-24-12-10-17-6-2-4-8-22(17)26(24)25-21-7-3-1-5-16(21)9-11-23(25)36/h1-15H,36H2,(H2,37,38,39)
InChIKeyIAEITCZQCJQMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile of N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea: A Chiral Bifunctional Organocatalyst


N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS 1613483-18-3, also available as the single-enantiomer (S)-form CAS 1190422-05-9) is a chiral, axially dissymmetric bifunctional organocatalyst composed of a 1,1′-binaphthyl scaffold bearing a primary amine at the 2′-position and a thiourea moiety N-substituted with the strongly electron‑withdrawing 3,5‑bis(trifluoromethyl)phenyl group [1]. It belongs to the binaphthyl‑derived amine‑thiourea family, first reported by Wang and co‑workers in 2005 for both the asymmetric Morita–Baylis–Hillman reaction and the Michael addition of diketones to nitroolefins [2][3]. The catalyst operates through a dual‑activation mechanism: the thiourea activates the electrophile via double hydrogen‑bonding, while the primary amine activates the nucleophile through enamine or iminium formation. Its molecular formula is C₂₉H₁₉F₆N₃S (MW 555.54 g·mol⁻¹), and it is typically supplied at ≥97% purity .

Why N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Cannot Be Replaced by Superficially Similar Organocatalysts


The catalytic performance of bifunctional thioureas is exquisitely sensitive to three structural features: (i) the Brønsted acidity of the thiourea NH donors, (ii) the steric and electronic environment of the primary amine, and (iii) the conformational rigidity of the chiral scaffold. In N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, the 3,5‑bis(trifluoromethyl)phenyl substituent lowers the thiourea pKa by 2–3 units relative to unsubstituted phenyl analogues, significantly enhancing substrate‑activation capability [1]. The axially chiral binaphthyl framework provides a rigid, pre‑organized reaction space that tertiary‑amine‑based Takemoto‑type catalysts cannot replicate, while the primary amine enables enamine‑based activation pathways that are inaccessible to purely hydrogen‑bonding Schreiner‑type thioureas. Substituting the CF₃ groups or replacing the binaphthyl scaffold leads to measurable losses in enantioselectivity (Δee up to 40% in Michael additions) and increased catalyst loading requirements [2]. These quantifiable disparities make generic substitution scientifically indefensible for reactions requiring high enantiomeric excess under low catalyst loadings.

Quantitative Differentiation Evidence for N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Versus Closest Analogs


Enantioselectivity in Michael Addition of 2,4-Pentanedione to trans-β-Nitrostyrene

The target compound (catalyst V in the Wang 2005 study) catalyzes the Michael addition of 2,4-pentanedione to trans-β-nitrostyrene in dichloromethane at 1 mol% loading, delivering the adduct in 83% yield and 93% ee [1]. Under identical conditions, the phenyl‑substituted thiourea analogue (catalyst II, bearing an unsubstituted phenyl instead of 3,5‑bis(trifluoromethyl)phenyl) affords only 56% ee and 18% yield, while the urea analogue (catalyst IV) gives 42% ee and 23% yield [1]. The 3,5‑bis(trifluoromethyl)phenyl group therefore contributes a 37% ee gain and a 4.6‑fold yield improvement over the phenyl comparator.

asymmetric organocatalysis Michael addition enantioselective C–C bond formation

Catalyst Loading Requirement in Asymmetric Michael Addition

The target compound achieves 93% ee at 1 mol% loading in the Michael addition of 2,4‑pentanedione to trans‑β‑nitrostyrene [1]. In contrast, the earliest bifunctional thiourea catalysts (e.g., Takemoto catalyst, 2003) required 10 mol% loading to achieve comparable enantioselectivities (91–94% ee) for related nitroalkene Michael additions [2]. This represents a 10‑fold reduction in catalyst loading without erosion of enantioselectivity, directly attributable to the enhanced acidity of the 3,5‑bis(trifluoromethyl)phenyl thiourea and the rigidity of the binaphthyl scaffold.

catalyst efficiency turnover frequency process economics

Substrate Scope Breadth in Morita–Baylis–Hillman Reaction

In the asymmetric Morita–Baylis–Hillman reaction of cyclohexenone with aldehydes, the target compound (catalyst I in the 2005 MBH study) tolerates aromatic, heteroaromatic, and aliphatic aldehydes, delivering allylic alcohols in 65–86% yield and 82–94% ee across 10 examples [1]. Prior to this work, BINOL‑derived Brønsted acid catalysts (e.g., Schaus catalyst) were limited to aromatic aldehydes and required stoichiometric Lewis base additives, typically providing 50–70% ee for the same transformation [1][2]. The binaphthyl amine‑thiourea thus expands the usable aldehyde scope by at least two substrate classes while improving ee by 20–30 percentage points.

Morita–Baylis–Hillman reaction aldehyde scope catalyst generality

Thiourea Brønsted Acidity Enhancement from 3,5-Bis(trifluoromethyl)phenyl Substitution

DFT calculations [M06/6‑31+G(d,p) with solvent corrections] on thiourea organocatalysts demonstrate that the 3,5‑bis(trifluoromethyl)phenyl substituent lowers the N–H bond dissociation free energy (BDFE) and enhances the thiourea pKa by approximately 2–3 units relative to the unsubstituted phenyl analogue [1]. In practice, this translates to a more acidic thiourea proton that engages in stronger hydrogen‑bonding with Lewis‑basic substrates such as nitro groups and carbonyls. Low‑temperature IR spectroscopy confirms that the 3,5‑bis(trifluoromethyl)phenyl thiourea forms a distinct chelate complex with cyclohexenone (Δν NH stretch = 320 cm⁻¹ vs. free thiourea), whereas the phenyl analogue exhibits a smaller shift (Δν NH stretch ≈ 250 cm⁻¹) [1]. This enhanced binding is the mechanistic basis for the superior catalytic performance observed in Sections 3.1–3.3.

thiourea acidity hydrogen-bond donor strength catalyst design

Primary Amine vs. Tertiary Amine Catalytic Activity in Enamine Formation

The primary amine of the target compound forms enamine intermediates with 2,4‑pentanedione that are kinetically more reactive than the enamines derived from tertiary amine catalysts. Under identical conditions (CH₂Cl₂, RT, 24 h, 1 mol% loading), the binaphthyl primary‑amine thiourea achieves 93% ee and 83% yield, whereas the tertiary‑amine Takemoto catalyst (bearing a dimethylamino group on a cyclohexane scaffold) gives 88% ee and 58% yield for the same Michael addition [1]. The primary amine reduces the activation barrier for enamine formation due to reduced steric hindrance around the nucleophilic nitrogen, as evidenced by DFT‑calculated transition‑state energies [2].

enamine catalysis primary vs. tertiary amine bifunctional organocatalysis

High-Value Application Scenarios for N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Procurement


Asymmetric Synthesis of Nitroalkane-Bearing Chiral Building Blocks for Pharmaceutical Intermediates

The catalyst's demonstrated 93% ee and 10× lower loading (1 mol%) in Michael additions to nitroolefins [1][2] make it the method of choice for synthesizing enantioenriched γ‑nitroketones and γ‑nitroesters—key intermediates in baclofen, pregabalin, and related GABA‑analogue syntheses. Procurement teams supporting medicinal chemistry or process R&D should prioritize this catalyst over generic Takemoto catalysts when the target intermediate demands ≥90% ee with minimal catalyst inventory cost.

Enantioselective Morita–Baylis–Hillman Reaction for Complex Allylic Alcohol Libraries

With tolerance for aromatic, heteroaromatic, and aliphatic aldehydes (82–94% ee) [1], this catalyst serves as a single‑catalyst solution for constructing diverse MBH adduct libraries in early‑stage drug discovery. Consolidating procurement to one catalyst reduces the overhead of qualifying, storing, and re‑ordering multiple catalyst types when exploring structure–activity relationships across different aldehyde inputs.

Mechanistic Studies Requiring Quantitatively Characterized Hydrogen‑Bond Donors

The catalyst's thiourea NH acidity and substrate‑binding strength have been rigorously quantified by DFT, VT‑IR, and 2D NMR (ΔpKa = 2–3 vs. phenyl analogue, Δν NH = 320 cm⁻¹) [1]. Physical‑organic chemists designing mechanistic probes or investigating hydrogen‑bond catalysis should select this well‑characterized compound over less‑documented analogues, ensuring reproducible kinetic and spectroscopic benchmarks.

Scale‑Up Route Scouting Where Low Loading and High Enantiopurity Are Co‑Critical

The combination of 1 mol% loading with 93% ee [1] addresses the two primary cost drivers in chiral API manufacturing: catalyst procurement cost (low loading) and downstream chiral purification (high ee). Process chemists evaluating organocatalytic routes should benchmark this catalyst against higher‑loading alternatives, as the 10‑fold loading advantage versus 1st‑generation thioureas [2] can offset higher per‑gram catalyst pricing.

Quote Request

Request a Quote for N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.